molecular formula C25H31Cl2N3OS B12618340 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea

1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea

Cat. No.: B12618340
M. Wt: 492.5 g/mol
InChI Key: MCRVSVRNRBHWBE-NTKDMRAZSA-N
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Description

1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea is a complex organic compound that features a tetrahydronaphthalene core substituted with dichlorophenyl and morpholinylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Dichlorophenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Morpholinylpropyl Group: This can be done through nucleophilic substitution or addition reactions.

    Formation of the Thiourea Moiety: This step involves the reaction of an isothiocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]urea: Similar structure but with a urea moiety instead of thiourea.

    1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(piperidin-4-yl)propyl]thiourea: Similar structure but with a piperidinylpropyl group instead of morpholinylpropyl.

Uniqueness

The uniqueness of 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H31Cl2N3OS

Molecular Weight

492.5 g/mol

IUPAC Name

1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C25H31Cl2N3OS/c1-29(25(32)28-11-4-12-30-13-15-31-16-14-30)24-10-8-19(20-5-2-3-6-21(20)24)18-7-9-22(26)23(27)17-18/h2-3,5-7,9,17,19,24H,4,8,10-16H2,1H3,(H,28,32)/t19-,24-/m1/s1

InChI Key

MCRVSVRNRBHWBE-NTKDMRAZSA-N

Isomeric SMILES

CN([C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=S)NCCCN4CCOCC4

Canonical SMILES

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=S)NCCCN4CCOCC4

Origin of Product

United States

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